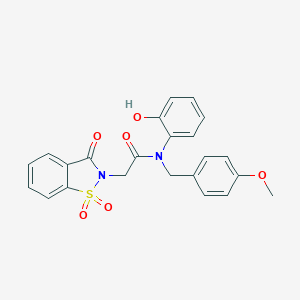
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as CMI-977, is a small molecule compound that has been studied for its potential therapeutic applications. This compound is a member of the benzisothiazolone family, which has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of CMI-977 is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve lung function. Additionally, CMI-977 has been shown to have anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of using CMI-977 in lab experiments is that it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a potentially useful compound for studying these areas of research.
One limitation of using CMI-977 in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977.
Future Directions
There are several potential future directions for research on CMI-977. One area of research could be to further investigate its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis.
Another area of research could be to investigate its anti-tumor effects and potential use in treating various types of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977 in these applications.
Conclusion:
In conclusion, CMI-977 is a small molecule compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of NF-κB. There are several potential future directions for research on CMI-977, including investigating its use in treating inflammatory diseases and various types of cancer.
Synthesis Methods
The synthesis method for CMI-977 involves several steps. First, 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This compound is then reacted with thionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide thionyl chloride, which is then reacted with 2-amino-3-hydroxybenzoic acid to form CMI-977.
Scientific Research Applications
CMI-977 has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the anti-inflammatory effects of CMI-977 in a mouse model of acute lung injury. The results showed that CMI-977 significantly reduced inflammation and improved lung function.
Another study investigated the anti-tumor effects of CMI-977 in a mouse model of breast cancer. The results showed that CMI-977 significantly reduced tumor growth and increased the survival rate of the mice.
properties
Molecular Formula |
C18H17ClN2O6S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-14-10-13(15(27-2)9-12(14)19)20-17(22)7-8-21-18(23)11-5-3-4-6-16(11)28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
InChI Key |
DCAZMIBPIUPIOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)